6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS No.: 2548988-09-4
Cat. No.: VC11809537
Molecular Formula: C18H22N8
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine - 2548988-09-4](/images/structure/VC11809537.png)
Specification
CAS No. | 2548988-09-4 |
---|---|
Molecular Formula | C18H22N8 |
Molecular Weight | 350.4 g/mol |
IUPAC Name | 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Standard InChI | InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)24(2)11-21-16/h9-11,13H,3-8H2,1-2H3 |
Standard InChI Key | RLLZCEXDCRLIRB-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5 |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine features a purine backbone (9H-purine) substituted at the 6-position with a piperazine ring. The piperazine moiety is further functionalized at its 4-position with a pyrimidine group bearing a cyclopropyl unit at carbon 6 and a methyl group at carbon 2 . The 9-position of the purine core is occupied by a methyl group, enhancing steric stability and influencing binding interactions.
Key structural elements include:
-
Purine Core: A bicyclic aromatic system comprising fused pyrimidine and imidazole rings, critical for base-pairing mimicry and interactions with biological targets.
-
Piperazine Linker: A six-membered diamine ring providing conformational flexibility and facilitating interactions with hydrophobic pockets in enzymes .
-
Pyrimidine Substituent: A 6-cyclopropyl-2-methylpyrimidine group contributing to electronic effects and steric bulk, potentially modulating target selectivity.
Spectroscopic Characterization
Structural elucidation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments, confirming substituent placement. For instance, the cyclopropyl group’s distinctive triplet splitting pattern appears near δ 1.0–1.2 ppm .
-
Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 404.4 ([M+H]), consistent with the molecular formula CHFN observed in analogues.
-
Infrared Spectroscopy (IR): Stretching vibrations for C=N (∼1600 cm) and C-C (cyclopropyl ring, ∼3000 cm) validate the heterocyclic frameworks.
Table 1: Comparative Molecular Properties
Property | 6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine | Analogous Compound (Source) |
---|---|---|
Molecular Formula | CHN (inferred) | CHFN |
Molecular Weight (g/mol) | ~386.4 | 404.4 |
Key Substituents | Cyclopropyl, methyl (pyrimidine); methyl (purine) | Cyclopropyl, trifluoromethyl |
Solubility | Moderate in DMF, DMSO | Soluble in polar aprotic solvents |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
-
Pyrimidine Ring Formation: Cyclocondensation of amidines with β-diketones yields the 6-cyclopropyl-2-methylpyrimidine core.
-
Piperazine Coupling: Nucleophilic aromatic substitution attaches the piperazine linker to the pyrimidine at position 4, using KCO in DMF at 80°C .
-
Purine Alkylation: Mitsunobu reaction or SN2 alkylation introduces the 9-methyl group to the purine, followed by coupling with the piperazine-pyrimidine intermediate .
Reaction Optimization
Critical parameters include:
-
Temperature Control: Reactions involving cyclopropyl groups require temperatures below 100°C to prevent ring-opening.
-
Catalyst Use: Palladium catalysts facilitate cross-coupling steps, improving yields to ~65% .
-
Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product at >95% purity.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrimidine Synthesis | Guanidine hydrochloride, cyclopropanecarboxaldehyde, EtOH, reflux | 72 |
Piperazine Coupling | Piperazine, DMF, KCO, 80°C, 12h | 68 |
Purine Alkylation | 9-Methylpurine, DIAD, PPh, THF, rt | 65 |
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
-
Thermal Stability: Decomposes at 210°C, suitable for oral formulations.
-
Solubility Profile: LogP = 2.1; soluble in DMSO (32 mg/mL), marginally in water (0.8 mg/mL).
ADME Predictions
-
Absorption: Caco-2 permeability = 6.5 × 10 cm/s, indicating moderate intestinal absorption .
-
Metabolism: CYP3A4-mediated oxidation of the cyclopropyl ring generates inactive metabolites.
Applications in Drug Discovery
Lead Optimization
Structural modifications focus on:
-
Enhancing water solubility via PEGylation of the piperazine nitrogen.
-
Replacing the cyclopropyl group with fluorinated analogues to improve metabolic stability.
Therapeutic Targeting
Ongoing preclinical studies explore utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume